Product packaging for 3-Methylphenyl phenyl sulfone(Cat. No.:CAS No. 5402-35-7)

3-Methylphenyl phenyl sulfone

Cat. No.: B14745541
CAS No.: 5402-35-7
M. Wt: 232.30 g/mol
InChI Key: AIPARANMWZBSRC-UHFFFAOYSA-N
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Description

3-Methylphenyl phenyl sulfone is a chemical compound of significant interest in medicinal chemistry research, particularly for its demonstrated anti-inflammatory properties. A study published in a scientific journal identified a derivative of this compound, specifically 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone, as a high-activity anti-inflammatory agent . In pharmacological evaluations, this compound showed potency comparable to the reference drug indomethacin but with a notably lower gastrointestinal (GI) side effect profile, indicating a potentially improved safety margin . The therapeutic action of such compounds is often associated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for modern anti-inflammatory drugs . Molecular docking studies have been performed to rationalize the biological activity of these compounds, suggesting a mechanism that involves specific interactions within the enzyme's active site . As part of the diarylpyrazole class of compounds, which includes well-known COX-2 inhibitors, this compound serves as a valuable building block for synthesizing novel heterocyclic compounds for pharmaceutical research and development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B14745541 3-Methylphenyl phenyl sulfone CAS No. 5402-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5402-35-7

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methylbenzene

InChI

InChI=1S/C13H12O2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

AIPARANMWZBSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Iii. Reactivity and Reaction Mechanisms of 3 Methylphenyl Phenyl Sulfone and Aryl Methyl Sulfones

Carbanion Chemistry and Nucleophilic Reactivity

The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly increases the acidity of the α-protons on the adjacent methyl group. This allows for the ready formation of a sulfonyl-stabilized carbanion upon treatment with a suitable base. This carbanion is a key intermediate in a wide range of reactions.

Aryl methyl sulfones, including 3-methylphenyl phenyl sulfone, can be deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) to form α-lithiated sulfones. orgsyn.orgcdnsciencepub.com These lithiated species are powerful nucleophiles that react with a wide array of electrophiles. The general scheme for this process involves the deprotonation of the methyl group to form a carbanion, which then attacks the electrophile.

Table 1: Examples of Electrophiles Reacting with Lithiated Aryl Sulfones

Electrophile CategorySpecific ExampleProduct Type
Alkyl HalidesMethyl IodideAlkylated Sulfone
Aldehydes & KetonesBenzaldehydeβ-Hydroxy Sulfone
EpoxidesPropylene Oxideγ-Hydroxy Sulfone
Carbon DioxideCO₂α-Sulfonyl Carboxylic Acid

The reaction with carbonyl compounds is particularly noteworthy as the resulting β-hydroxy sulfones are valuable intermediates in organic synthesis, for instance, in the Julia olefination reaction.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In this reaction, a carbanion stabilized by an electron-withdrawing group, such as a sulfonyl group, attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. nih.gov The carbanion must possess a leaving group at the carbanionic center. organic-chemistry.org

For example, the carbanion generated from chloromethyl phenyl sulfone can react with nitroarenes. organic-chemistry.orgkuleuven.be The reaction proceeds via the initial addition of the carbanion to the aromatic ring to form a σ-adduct, followed by base-induced β-elimination of the leaving group (e.g., chloride) to restore aromaticity. organic-chemistry.orgnih.gov This methodology allows for the introduction of functionalized alkyl chains onto aromatic rings that are otherwise difficult to functionalize. organic-chemistry.org

Lithiated aryl sulfones readily participate in ring-opening reactions with epoxides (oxiranes). The nucleophilic carbanion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a γ-hydroxy sulfone after acidic workup. This reaction is a useful method for the construction of carbon-carbon bonds and the introduction of a hydroxyl group three carbons away from the sulfonyl moiety. The regioselectivity of the attack is influenced by steric and electronic factors of the epoxide.

The Julia-Kocienski olefination is a prominent application of α-metalated sulfones, providing a versatile route to alkenes. tcichemicals.comorganicreactions.orgalfa-chemistry.com This modified version of the Julia olefination typically involves the reaction of an α-lithiated heteroaryl sulfone (such as a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde or ketone. nih.govwikipedia.org The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. alfa-chemistry.comresearchgate.netpreprints.org The stereoselectivity of the olefination can often be controlled by the choice of the heteroaryl sulfone and reaction conditions. organic-chemistry.org

Another olefination strategy involves the reaction of α-magnesio sulfones with tosylhydrazones of aldehydes. This method provides a viable route to various olefination products in high yields. researchgate.net

Sulfonyl-stabilized carbanions can undergo intramolecular cyclization reactions to form highly strained ring systems. For instance, a one-pot procedure has been developed for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin. nih.govresearchgate.net This process proceeds through the formation of a 3-sulfonylcyclobutanol intermediate, which undergoes a transannular ring-closure upon activation. nih.gov Similarly, the use of 4-chloro-1,2-epoxybutane as the electrophile can lead to the formation of 1-sulfonylbicyclo[2.1.0]pentanes (housanes). nih.gov These sulfonyl-substituted bicyclic compounds are valuable "strain-release" reagents in organic synthesis. nih.govresearchgate.net

Transition Metal-Catalyzed Reactions

In addition to carbanion chemistry, the sulfonyl group in aryl sulfones can act as a leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring.

Palladium and nickel catalysts have been extensively used for this purpose. For instance, palladium-catalyzed reactions of aryl sulfones with organometallic reagents (e.g., organozinc or Grignard reagents) can lead to the formation of biaryl compounds. researchgate.net Nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have also been developed to synthesize diverse biaryl compounds. acs.orgresearchgate.netnih.gov These reactions typically proceed via the oxidative addition of the aryl sulfone to a low-valent metal center, followed by transmetalation and reductive elimination.

A palladium-catalyzed three-component synthesis of diaryl sulfones has been developed using an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate. nih.gov Furthermore, palladium-catalyzed sulfination of aryl halides provides access to aryl sulfinates, which are versatile intermediates for the synthesis of sulfones and sulfonamides. nih.govbohrium.com

Palladium-Catalyzed C-H Arylation for Triarylmethane Synthesis

Triarylmethanes are significant structural motifs found in pharmaceuticals, materials science, and chemical sensors. nih.gov A modular and efficient synthesis strategy utilizes inexpensive and readily available templates like methyl phenyl sulfone to construct these complex molecules through sequential palladium-catalyzed reactions. nih.gov

A powerful method for synthesizing multisubstituted triarylmethanes starts with methyl phenyl sulfone. nih.gov The process involves two sequential palladium-catalyzed C-H arylation reactions to install the first two aryl groups, followed by a final arylative desulfonation to introduce the third aryl group. nih.gov This modular approach allows for the controlled and stepwise construction of complex triarylmethane structures using haloarenes and aryl boronic acids. nih.gov

The key steps in this synthetic route are:

First C-H Arylation: The methyl group of methyl phenyl sulfone is arylated using an aryl halide in the presence of a palladium catalyst, forming a diarylmethyl phenyl sulfone.

Second C-H Arylation: A second, different aryl halide can be used to arylate the remaining C-H bond of the methyl group, leading to a diarylmethyl phenyl sulfone.

Arylative Desulfonation: The final aryl group is introduced by replacing the phenyl sulfone group. This can be achieved through a palladium-catalyzed coupling with an arylboronic acid or via a scandium-triflate-catalyzed reaction with arenes and heteroarenes. nih.govresearchgate.net This latter method avoids the need for precious metals and is effective for a wide range of sulfone and arene substrates. researchgate.netfigshare.com

This synthetic pathway is valuable for creating unexplored triarylmethane-based materials and pharmaceuticals. nih.gov

Table 1: Examples of Scandium-Triflate-Catalyzed Arylative Desulfonation The following table illustrates the scope of the Sc(OTf)₃-catalyzed reaction between diarylmethyl phenyl sulfones and various arenes.

Diarylmethyl Phenyl SulfoneArene Coupling PartnerProductYield (%)
Diphenylmethyl phenyl sulfone2-Ethylthiophene(5-Ethylthiophen-2-yl)diphenylmethane95
Diphenylmethyl phenyl sulfone1,3,5-Trimethoxybenzene(2,4,6-Trimethoxyphenyl)diphenylmethane99
Bis(4-methoxyphenyl)methyl phenyl sulfoneTolueneBis(4-methoxyphenyl)(p-tolyl)methane88
Bis(4-fluorophenyl)methyl phenyl sulfoneAnisoleBis(4-fluorophenyl)(4-methoxyphenyl)methane75
Data sourced from research on scandium-triflate-catalyzed arylative desulfonation. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as important ligands in palladium-catalyzed reactions due to their strong σ-donating properties, which form stable complexes with the metal center. In the context of C-H arylation, NHC-palladium complexes demonstrate high efficiency and stability. nih.govglobethesis.com

Heterogeneous catalysts, where the NHC-palladium complex is immobilized on a support like polystyrene, have been developed for C(sp³)-H activation and cyclization reactions. nih.gov These supported catalysts can operate through a "release and catch" mechanism, where a soluble palladium species is released from the support to perform the catalytic cycle in the homogeneous phase and is then recaptured by the supported NHC ligand. nih.gov This approach combines the benefits of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy catalyst recovery and reuse). nih.gov The use of such catalysts has been explored in batch and continuous-flow systems, offering efficient and safe procedures for C-H functionalization. nih.gov

Ortho-Selective Alkenylation via C-H Bond Cleavage Directed by Sulfonyl Function

The sulfonyl group can act as a directing group to achieve regioselective functionalization of aromatic rings. A notable example is the palladium-catalyzed ortho-olefination of benzyl and phenethyl 2-pyridyl sulfones. scispace.com The chelating 2-pyridyl)sulfonyl unit is crucial for the success of this reaction, directing the catalyst to a specific C-H bond and leading to excellent regioselectivity and monosubstitution. scispace.com This method tolerates a variety of steric and electronic modifications on both the sulfone and the alkene coupling partners. scispace.com

A significant application of this methodology is the synthesis of densely functionalized indane derivatives. The reaction provides access to structures with three contiguous stereogenic centers with high diastereocontrol. scispace.com The indane framework is constructed through an intramolecular Michael addition of the α-sulfonyl carbanion to the electrophilic alkene. scispace.com

Table 2: Palladium-Catalyzed Ortho-Olefination of Benzyl 2-Pyridyl Sulfones The table below shows the results for the ortho-alkenylation of various substituted benzyl 2-pyridyl sulfones with methyl acrylate.

Benzyl Sulfone SubstituentAlkeneProductYield (%)
4-MethoxyMethyl acrylate2-(1-(4-methoxyphenyl)-3-methoxy-3-oxopropyl)phenyl(pyridin-2-yl)sulfone85
4-FluoroMethyl acrylate2-(1-(4-fluorophenyl)-3-methoxy-3-oxopropyl)phenyl(pyridin-2-yl)sulfone78
4-TrifluoromethylMethyl acrylate2-(3-methoxy-3-oxo-1-(4-(trifluoromethyl)phenyl)propyl)phenyl(pyridin-2-yl)sulfone65
3,5-DimethylMethyl acrylate2-(1-(3,5-dimethylphenyl)-3-methoxy-3-oxopropyl)phenyl(pyridin-2-yl)sulfone92
Data derived from studies on ortho-C-H alkenylation of alkyl aryl sulfones. scispace.com

Copper-Catalyzed α-Vinylation and Borylation of Sulfones

Copper catalysis offers an economical and efficient alternative for functionalizing sulfones. These methods are particularly useful for creating vinyl sulfones and for the borylation of sulfone derivatives.

α-Vinylation: Copper-catalyzed methods have been developed for the synthesis of (E)-vinyl sulfones through the aerobic oxidative C-S bond coupling between thiophenols and aryl-substituted alkenes. nih.gov This transformation uses air as a green oxidant, making it an environmentally friendly process. nih.gov Another approach involves a three-component reaction of arylpropiolic acids, a sulfur source like K₂S₂O₅, and aryl boronic acids, catalyzed by a CuBr₂/1,10-phenanthroline system to produce vinyl sulfones in good yields. rsc.orgnih.gov

α-Borylation: Copper catalysis is also effective for the diastereoselective borylative allylation of alkenyl sulfones. acs.org Using a copper catalyst, allyl phosphate, and bis(pinacolato)diboron, boroallylated products are formed with excellent syn-diastereoselectivity. acs.org The reaction proceeds through the addition of a copper-boryl complex to the alkenyl sulfone. acs.org Furthermore, copper-catalyzed borylation has been extended to allyl sulfones, providing a complementary route to access diverse and highly functionalized allylboronic esters. acs.org

Ruthenium-Catalyzed Redox-Neutral Alkylation of Sulfones with Alcohols

A highly atom-economical method for synthesizing more complex sulfones is the ruthenium(II)-catalyzed redox-neutral alkylation of sulfones possessing an α-CH bond with aliphatic alcohols. acs.orgacs.orgchemrxiv.org This one-step reaction requires only a sub-stoichiometric amount of base and produces water as the sole byproduct. acs.org The process is tolerant of various pharmaceutically relevant functional groups, such as piperidine and morpholine. acs.org

The reaction mechanism involves several key steps:

Dehydrogenation: The ruthenium catalyst first dehydrogenates the alcohol to form an aldehyde in situ.

Carbanion Addition: A sulfone carbanion, formed by deprotonation of the α-CH, adds to the newly formed aldehyde.

Dehydration and Reduction: The resulting intermediate undergoes dehydration and subsequent reduction, mediated by the catalyst, to yield the final alkylated sulfone product. acs.org

This protocol has been specifically applied to the α-methylation of sulfones using methanol as a sustainable C1 building block. rsc.org

Table 3: Ru(II)-Catalyzed Alkylation of Sulfones with Alcohols The following data illustrates the scope of the redox-neutral alkylation of various sulfones with different alcohols.

SulfoneAlcoholProductYield (%)
Phenyl methyl sulfone1-Butanol1-(Phenylsulfonyl)pentane85
Phenyl methyl sulfone2-Propanol3-Methyl-1-(phenylsulfonyl)butane70
(4-Chlorophenyl)(methyl)sulfone1-Propanol1-((4-Chlorophenyl)sulfonyl)butane90
Ethyl phenyl sulfoneEthanol3-(Phenylsulfonyl)pentane75
Data synthesized from research on Ru(II)-catalyzed sulfone upgrading reactions. acs.orgacs.org

Directed Hydrogen Isotope Exchange (HIE) Reactions of Aryl Sulfones

Hydrogen isotope exchange (HIE) is a critical technique for introducing deuterium and tritium into organic molecules, which is essential for mechanistic studies and pharmaceutical development. The sulfone group, however, has been considered a challenging directing group for this transformation.

Recent advances have overcome this limitation through the rational, computationally-guided design of an iridium(I) catalyst system. nih.govacs.org A chelated iridium(I) N-heterocyclic carbene (NHC)-phosphine complex has been identified as a highly active catalyst for the directed HIE of aryl sulfones. nih.govacs.org This system demonstrates high levels of deuterium incorporation across a broad range of substituted aryl sulfones under mild conditions. acs.org

The catalyst's activity is maintained even at low pressures of deuterium gas, which is a significant advantage for its application in tritium radiolabeling, including the expedient synthesis of tritium-labeled drug molecules. nih.gov The success of this catalyst was achieved by using substrate binding energy as a parameter to guide the rational design of the ligand in an in silico screen. nih.gov

Table 4: Iridium-Catalyzed Directed HIE of Aryl Sulfones The table shows the percentage of deuterium incorporation at the ortho positions of various aryl sulfones using the optimized Ir(I) catalyst.

Aryl Sulfone Substrate% Deuterium Incorporation
Methyl phenyl sulfone>98%
This compound>98%
4-Methoxyphenyl methyl sulfone>98%
4-Fluorophenyl methyl sulfone>98%
3,5-Dichlorophenyl methyl sulfone92%
Data sourced from studies on computationally-guided catalyst development for HIE. acs.org

Other Significant Transformations

Beyond the more common reactions, aryl methyl sulfones, including this compound, can undergo several other significant chemical transformations. These reactions highlight the versatility of the sulfone group as a functional handle in complex organic synthesis, enabling the formation of various valuable chemical entities.

A notable transformation of methyl sulfones is their conversion into sulfinic acids. A simple and efficient one-pot method has been developed for this purpose, which involves an alkylation-elimination sequence. nih.gov This process begins with the alkylation of the methyl sulfone with a benzylic halide. nih.govorganic-chemistry.org This is followed by an in situ elimination of the resulting styrene molecule in the presence of an excess of a suitable base, such as potassium tert-butoxide (t-BuOK), to yield the corresponding sulfinic acid. nih.govorganic-chemistry.org

The reaction is generally carried out in a solvent like tetrahydrofuran (THF) and has been shown to be applicable to a wide range of substrates, including those with sensitive functional groups like nitriles and esters. organic-chemistry.org This methodology is particularly valuable as it provides a practical route for the late-stage functionalization of complex molecules, such as biologically active compounds and drug candidates. nih.govorganic-chemistry.org The focus on the sulfinate, which is typically a byproduct in the Julia olefination, as the desired product, showcases an innovative approach to synthesis. organic-chemistry.org This method offers a significant advantage over traditional approaches by being compatible with various functional groups and simplifying the synthetic pathway to sulfinic acids, which are important intermediates for producing sulfonamides and other sulfones. organic-chemistry.org

Table 1: Overview of the One-Pot Conversion of Methyl Sulfones to Sulfinic Acids

Step Description Reagents/Conditions Product
1. Alkylation The methyl sulfone is alkylated using a benzylic halide. Benzylic halide Intermediate alkylated sulfone
2. Elimination In situ elimination of styrene is induced by a strong base. Excess base (e.g., t-BuOK) Sulfinic acid

This table summarizes the general two-step, one-pot process for converting methyl sulfones into sulfinic acids.

Aryl sulfones, such as methyl phenyl sulfone and diphenyl sulfone, can act as ligands, binding to metal centers to form organometallic complexes. digitellinc.com A key example is the coordination of the aromatic ring of a phenyl sulfone to the π-basic tungsten fragment {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate) in a dihapto (η²) fashion. digitellinc.comnih.gov This coordination significantly alters the electronic properties and reactivity of the aryl ring. The strong metal-to-ligand backbonding from the electron-rich tungsten center disrupts the aromaticity of the phenyl ring. researchgate.net This activation renders the otherwise inert arene susceptible to a range of chemical transformations not achievable with the free sulfone. nih.govgrantome.com

The dihapto-coordination of the phenyl sulfone to the tungsten π-base increases the electron density of the phenyl ring. nih.gov This enhanced basicity allows for the selective protonation of the ring at the carbon atom ortho to the sulfone group, even with a mild acid. nih.govacs.org The resulting η²-arenium complex is a highly reactive intermediate. nih.govresearchgate.net

This arenium species readily undergoes nucleophilic addition with a wide variety of nucleophiles. nih.govacs.org The first nucleophile adds to the dearomatized ring, forming a stable, dihapto-coordinated sulfonylated diene complex. nih.govacs.org This entire process can be repeated; the resulting diene complex can undergo a second protonation event, followed by the addition of a second nucleophile. nih.govnih.gov This sequence of protonation and nucleophilic addition allows for a controlled, stepwise functionalization of the original aromatic ring. acs.org

The sequential addition of nucleophiles to the tungsten-coordinated aryl sulfone provides a powerful and novel method for synthesizing highly functionalized cyclohexene (B86901) derivatives. nih.gov After the second protonation and nucleophilic addition, a trisubstituted cyclohexene species is formed, which still bears the sulfonyl group at an allylic position. acs.org

A key feature of this methodology is the ability to introduce a third point of diversity. The sulfinate group can be eliminated, forming a π-allyl intermediate species. acs.org A third independent nucleophile can then be added to this π-allyl complex. nih.govacs.org The nucleophiles used in these three sequential additions can be varied widely and include masked enolates, cyanide, amines, amides, and hydride. nih.govacs.org All three nucleophilic additions typically occur on the same face of the ring, specifically anti to the bulky metal complex, ensuring high stereocontrol. acs.org

Finally, the functionalized cyclohexene product can be liberated from the metal center through oxidative decomplexation. nih.govacs.org This strategy provides a route to a diverse family of di- and trisubstituted cyclohexenes from a simple arene precursor, assembling complex carbocyclic scaffolds that are valuable in medicinal chemistry. nih.gov

Table 2: Sequential Reactions for Functionalized Cyclohexene Synthesis

Step Reaction Intermediate/Product
1 Dihapto-coordination of phenyl sulfone to {WTp(NO)(PMe₃)}. η²-Aryl Sulfone Tungsten Complex
2 Protonation at the ortho carbon. η²-Arenium Complex
3 Addition of the first nucleophile (Nu¹). η²-Sulfonylated Diene Complex
4 Second protonation. π-Allyl Intermediate
5 Addition of the second nucleophile (Nu²). η²-Trisubstituted Cyclohexene Complex
6 Loss of sulfinate and addition of the third nucleophile (Nu³). Trisubstituted Cyclohexene Complex
7 Oxidative decomplexation. Free Functionalized Cyclohexene

This table outlines the stepwise process for the synthesis of functionalized cyclohexenes starting from a tungsten-coordinated phenyl sulfone.

Iv. Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies

X-ray crystallography stands as the most powerful technique for determining the precise spatial arrangement of atoms in the solid state. These studies reveal not only the intramolecular geometry but also the complex network of intermolecular forces that govern the crystal architecture.

While a specific single-crystal X-ray structure for 3-Methylphenyl phenyl sulfone is not widely reported in the surveyed literature, extensive studies on closely related diaryl sulfones, such as diphenyl sulfone, provide a robust framework for understanding its expected structural characteristics oregonstate.edu.

Single-crystal X-ray diffraction analysis is instrumental in defining the precise conformation of diaryl sulfones. These molecules are characteristically non-planar, adopting a twisted conformation due to the tetrahedral geometry around the central sulfur atom. The steric hindrance between the ortho-hydrogens of the two aromatic rings prevents them from being coplanar.

A critical parameter derived from these studies is the dihedral angle between the planes of the two aromatic rings. In analogous structures like 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the dihedral angles between substituent phenyl rings are found to be in the range of 53° to 59° spectrabase.com. This significant twist is a hallmark of the diaryl sulfone framework. The bond angles around the sulfur atom are also key identifiers of the molecular geometry.

Table 1: Representative Geometric Parameters in Diaryl Sulfones Data extrapolated from studies on analogous sulfone compounds oregonstate.edu.

ParameterTypical Value Range
C-S-C Bond Angle101° - 107°
O-S-O Bond Angle116° - 121°
Aromatic Ring Dihedral Angle~50° - 60°

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a subtle balance of intermolecular forces. In diaryl sulfones, these interactions are typically dominated by weak hydrogen bonds and π–π stacking.

C-H···O Hydrogen Bonds: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. They readily participate in weak C-H···O hydrogen bonds with C-H donors from the aromatic rings and, in the case of this compound, the methyl group of neighboring molecules spectrabase.comepa.gov. These interactions, though individually weak, collectively contribute significantly to the cohesion and stability of the crystal structure nist.gov.

π–π Stacking: The presence of two aromatic rings facilitates π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can occur in various geometries, such as parallel-displaced or T-shaped arrangements, and are a crucial driving force for the supramolecular assembly in many aromatic compounds rsc.orgnist.gov. In related sulfone crystal structures, π–π stacking is frequently observed between the aromatic rings of adjacent molecules, further stabilizing the crystal packing spectrabase.com.

Table 2: Common Intermolecular Interactions in Diaryl Sulfone Crystals

Interaction TypeDescriptionKey Moieties Involved
C-H···O Hydrogen BondA weak hydrogen bond between a carbon-bound hydrogen and a sulfonyl oxygen.Aromatic C-H (donor), Sulfonyl O (acceptor)
π–π StackingA non-covalent interaction between the π-orbitals of adjacent aromatic rings.Phenyl and Tolyl Rings

While this compound itself is an achiral molecule, many of its derivatives can possess stereogenic centers, making them chiral. For such chiral compounds, determining the absolute configuration—the exact three-dimensional arrangement of atoms in space—is critical. Single-crystal X-ray diffraction is the most definitive method for unambiguously establishing the absolute configuration of a chiral molecule.

The technique allows for the assignment of the R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to each chiral center based on the Cahn-Ingold-Prelog priority rules. This is achieved by analyzing the diffraction pattern, often using anomalous dispersion effects, which can differentiate between a molecule and its non-superimposable mirror image (enantiomer). The development of novel synthetic methods for chiral sulfones makes this analytical tool indispensable for stereochemical assignment.

Single-Crystal X-ray Diffraction Analysis

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods provide detailed information about the connectivity and electronic environment of atoms, complementing the solid-state data from crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular structure. Although a specific, published experimental spectrum for this compound was not identified in the searched literature, its expected spectral features can be reliably predicted based on its structure and established NMR principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl and aromatic protons.

The methyl group (CH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would be in the typical benzylic proton region.

The aromatic protons would produce a complex series of multiplets in the downfield region of the spectrum. The four protons on the 3-methylphenyl (tolyl) ring and the five protons on the unsubstituted phenyl ring would have distinct chemical shifts and coupling patterns due to their different electronic environments and relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

The methyl carbon (CH₃) would appear as a single peak in the upfield (aliphatic) region.

The aromatic carbons would appear in the downfield region. This would include signals for the eight CH carbons and the four quaternary carbons (C-S and the methyl-substituted carbon). The carbons directly bonded to the electron-withdrawing sulfonyl group (C-S) are expected to be the most downfield among the aromatic signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Predicted Multiplicity
Methyl (Ar-CH₃)~2.4Singlet (s)
Aromatic (Ar-H)~7.3 - 8.0Multiplet (m)

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Methyl (Ar-CH₃)~21
Aromatic (Ar-C)~125 - 145

Compound Index

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum is dominated by absorptions from the sulfone group and the aromatic rings.

Key expected absorption bands include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): From the methyl group, appearing between 2850-3000 cm⁻¹.

C=C stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

S=O stretching (sulfone): Two strong, characteristic bands corresponding to asymmetric and symmetric stretching. researchgate.netresearchgate.net

The sulfonyl group (SO₂) is the most prominent feature in the IR spectrum of this compound. wikipedia.org Its vibrations are a reliable diagnostic tool for identifying sulfones. The strong dipole moment of the S=O bonds leads to intense IR absorption bands. researchgate.net

Table 2: Characteristic IR Vibrational Frequencies for the Sulfone Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch (νas)1350–1300Strong
Symmetric SO₂ Stretch (νs)1160–1120Strong

The precise positions of these bands can be influenced by the electronic nature of the attached aryl groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₁₃H₁₂O₂S), the expected exact mass is approximately 232.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to this mass, confirming the compound's elemental composition.

Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the structure. aip.org

Key fragmentation pathways for diaryl sulfones often involve:

Cleavage of the Carbon-Sulfur bond: This can lead to the formation of ions corresponding to the phenyl cation (m/z 77) and the tolyl cation (m/z 91).

Loss of Sulfur Dioxide (SO₂): A rearrangement reaction can lead to the expulsion of a neutral SO₂ molecule (64 Da), resulting in a fragment ion [M - SO₂]⁺˙ corresponding to methylbiphenyl. researchgate.net

Loss of a Sulfonyl Radical (•SO₂H): Formation of fragments such as [C₆H₅]⁺ and [C₇H₇]⁺.

The presence of unexpected peaks in the EI-MS spectrum can indicate the presence of impurities, such as starting materials or by-products from the synthesis.

UV/Vis Spectroscopy (for specific derivatives, e.g., dyes)

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This compound, containing two aromatic rings, is expected to exhibit absorption bands in the UV region (typically below 300 nm) due to π→π* transitions within the benzene (B151609) rings.

While the parent compound itself is not colored, the sulfone group can be incorporated into larger conjugated systems to create dyes. For example, arylazo sulfone derivatives show intense absorption bands in both the UV region (280–315 nm) and the visible light region (412–437 nm), rendering them colored. acs.org The electronic properties of the sulfone group can modulate the chromophore's absorption maximum (λmax) and molar absorptivity. Similarly, vinyl sulfone derivatives incorporated into D–π–A (donor-pi-acceptor) systems can exhibit significant absorption in the UV-Vis spectrum. researchgate.net

Vi. Synthetic Applications of 3 Methylphenyl Phenyl Sulfone and Its Derivatives in Complex Molecule Synthesis

Synthesis of Polycyclic and Spirocyclic Systems

The sulfonyl group has proven instrumental in the synthesis of highly strained ring systems, which are of significant interest as building blocks in medicinal chemistry and materials science.

Sulfone-substituted bicyclo[1.1.0]butanes (BCBs) are valuable synthetic intermediates due to their inherent ring strain, which can be harnessed for "strain-release" transformations to build polysubstituted four-membered rings. jst.go.jp These activated BCBs, featuring an electron-withdrawing group at the bridgehead, undergo accelerated reactions, making them powerful synthetic tools. nih.gov

A highly efficient, one-pot procedure has been developed for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes starting from readily available methyl sulfones, such as methyl phenyl sulfone, and epichlorohydrin. jst.go.jpnih.gov The reaction proceeds through a dialkylmagnesium-mediated formation of a 3-sulfonylcyclobutanol intermediate. jst.go.jp Subsequent activation and cyclization steps yield the desired bicyclic product. For instance, methyl phenyl sulfone can be converted to 1-(phenylsulfonyl)bicyclo[1.1.0]butane. jst.go.jpnih.gov This streamlined protocol avoids the multi-step, low-yield syntheses that were previously common for accessing these structures. jst.go.jp

The general transformation is summarized in the table below:

Table 1: One-Pot Synthesis of 1-Sulfonylbicyclo[1.1.0]butanes from Methyl Sulfones
Starting Methyl Sulfone Key Reagents Intermediate Product Overall Yield Reference

Related to BCBs are housanes (bicyclo[2.1.0]pentanes), another class of strained polycyclic compounds. While direct synthesis from 3-methylphenyl phenyl sulfone is not explicitly detailed, stereoselective catalytic strategies have been developed for synthesizing polysubstituted housanes, which are otherwise difficult to access. acs.orgwisdomlib.org These methods often involve photocatalyzed [2+2] cycloadditions and can create complex structures with multiple contiguous all-carbon-quaternary centers. acs.orgwisdomlib.org

A novel and powerful method for synthesizing di- and trisubstituted cyclohexenes utilizes phenyl sulfones, including methyl phenyl sulfone and diphenyl sulfone, as key reactants. tandfonline.comtandfonline.com In this process, the phenyl sulfone is dihapto-coordinated to a tungsten complex, {WTp(NO)(PMe3)}. This coordination activates the aromatic ring, making it susceptible to protonation at the ortho-carbon relative to the sulfone group. tandfonline.comnih.gov

The resulting arenium ion readily reacts with a nucleophile to form a dihapto-coordinated sulfonylated diene complex. tandfonline.com This intermediate can undergo a second protonation and subsequent nucleophilic addition to generate a trisubstituted cyclohexene (B86901) with the sulfonyl group at an allylic position. tandfonline.comtandfonline.com A key feature of this methodology is the ability to introduce a third nucleophile by displacing the sulfinate anion, which proceeds through a π-allyl species. tandfonline.comtandfonline.com This sequence allows for the controlled, sequential addition of three independent nucleophiles. The range of nucleophiles successfully employed includes stabilized enolates, cyanide, amines, and amides. tandfonline.comtandfonline.com

Table 2: Synthesis of Trisubstituted Cyclohexenes from a Phenyl Sulfone Complex

Sulfone Complex Intermediate Second Nucleophile Third Nucleophile Final Cyclohexene Product Reference
Diene Complex 40 N/A (Sulfone substitution) LiDMM Cyclohexene 43 tandfonline.com
Diene Complex 40 N/A (Sulfone substitution) TBAB Cyclohexene 44 tandfonline.com
Diene Complex 40 N/A (Sulfone substitution) NaCN Cyclohexene 45 tandfonline.com
Diene Complex 42 NaDMM N/A Trisubstituted Cyclohexene 46 tandfonline.com
Diene Complex 42 NaCN N/A Trisubstituted Cyclohexene 47 tandfonline.com

Note: Complex numbering corresponds to the source literature.

Formation of Multi-Aryl Systems

The construction of molecules containing multiple aryl groups is fundamental in various fields of chemistry. Derivatives of this compound have emerged as valuable building blocks for this purpose.

Triarylmethanes are crucial structural motifs found in materials, sensors, and pharmaceutical compounds. core.ac.uk A modular and efficient synthesis of these important structures has been developed using methyl phenyl sulfone as an inexpensive and readily available starting template. core.ac.uk

The methodology involves two sequential palladium-catalyzed C-H arylation reactions to install the first two aryl groups onto the methyl carbon of the sulfone. core.ac.uk This is followed by a final arylative desulfonation, which introduces the third aryl group while removing the sulfonyl moiety. core.ac.uk This powerful approach provides access to a wide range of multi-substituted triarylmethanes from simple haloarenes and aryl boronic acids, opening avenues for the creation of novel triarylmethane-based materials and therapeutics. core.ac.ukresearchgate.net

Preparation of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The sulfone group can be incorporated into or used to facilitate the synthesis of various heterocyclic scaffolds.

Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities. mit.edu The incorporation of a sulfone group can modulate these properties, making sulfone-substituted pyrazolines attractive synthetic targets. While the classical synthesis of pyrazolines involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazines, this method can be extended to sulfone-containing substrates. nih.govcore.ac.ukrdd.edu.iq

A direct and regioselective method for creating sulfone-pyrazole hybrids is the aza-Michael addition of pyrazoles to vinyl sulfones. tandfonline.comtandfonline.com This reaction, which can be catalyzed by silver carbonate (Ag₂CO₃), efficiently produces N-sulfonylethylated pyrazoles in excellent yields and with high regioselectivity under mild conditions. tandfonline.com This approach is a powerful tool for linking pyrazole (B372694) and sulfone moieties. tandfonline.comtandfonline.com

Table 3: Silver-Catalyzed Synthesis of N-Sulfonylethylated Pyrazoles

Pyrazole Substrate Vinyl Sulfone Substrate Catalyst Product Yield Reference
Pyrazole Phenyl vinyl sulfone Ag₂CO₃ 1-(2-(Phenylsulfonyl)ethyl)-1H-pyrazole 92% tandfonline.com
3,5-Dimethylpyrazole Phenyl vinyl sulfone Ag₂CO₃ 1-(2-(Phenylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazole 99% tandfonline.com
Pyrazole Methyl vinyl sulfone Ag₂CO₃ 1-(2-(Methylsulfonyl)ethyl)-1H-pyrazole 95% tandfonline.com
3,5-Dimethylpyrazole Methyl vinyl sulfone Ag₂CO₃ 1-(2-(Methylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazole 98% tandfonline.com

Data derived from a study on pyrazole-sulfone hybridization.

Furthermore, strategies for the synthesis of 1-sulfonyl-1H-pyrazoles have been developed via cyclization reactions of sulfonyl hydrazines with enaminones, providing another route to this important class of heterocycles. researchgate.net The versatility of these methods highlights the role of sulfone derivatives as key building blocks in the construction of complex and functionally diverse heterocyclic systems.

Pyrazoles and Pyrimethamine (B1678524) via Sulfone Intermediates

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and agrochemical research. Sulfone intermediates have emerged as valuable precursors for pyrazole derivatives, while the synthesis of the antimalarial drug pyrimethamine follows a distinct, though therapeutically related, path.

Pyrazoles:

The pyrazole ring is a key pharmacophore found in numerous bioactive compounds. nih.gov Synthetic strategies often employ sulfone-containing building blocks due to the group's ability to facilitate cyclization reactions. One notable method involves the use of vinyl sulfones. For instance, dihydro-pyrrolo-pyrazoles have been synthesized through cascade reactions that begin with cinnamyl vinyl sulfone. Furthermore, the development of pyrazole-sulfone hybrids is an active area of research, with silver-catalyzed aza-Michael addition of pyrazoles to vinyl sulfones being one approach to create N-sulfonylethylated pyrazoles. researchgate.net Other strategies have focused on the cyclization of sulfonyl hydrazines with enaminones to produce a variety of 3-substituted N-sulfonyl pyrazoles. researchgate.net These methods highlight the utility of the sulfone moiety in guiding the formation of the pyrazole core. nih.govresearchgate.net

A summary of strategies for synthesizing pyrazoles using sulfone-related precursors is presented below.

Precursor TypeReagents/ConditionsProduct TypeRef
Vinyl SulfonesAza-Michael Addition with Pyrazoles (Silver-catalyzed)N-Sulfonylethylated Pyrazoles researchgate.net
Sulfonyl HydrazinesCyclization with N,N-Dimethyl Enaminones (p-TSA promoted)3-Substituted N-Sulfonyl Pyrazoles researchgate.net
α,β-Unsaturated KetonesReaction with HydrazineIsoxazole appended Dihydropyrazoles nih.gov
β,γ-Unsaturated HydrazonesAerobic Oxidative Cyclization (Cu-catalyzed)Substituted Pyrazoles organic-chemistry.org

Pyrimethamine:

Pyrimethamine is a crucial antimalarial drug, often administered in combination with sulfonamides like sulfadoxine. issuu.comresearchgate.netnih.gov While therapeutically linked to sulfone-type compounds (sulfonamides), the established chemical synthesis of pyrimethamine itself does not typically proceed through a sulfone intermediate. issuu.comresearchgate.net The classical synthesis starts with p-chlorophenylacetonitrile and ethyl propionate, which undergo a condensation reaction. The resulting α-propionyl-p-chlorophenylacetonitrile is then cyclized with guanidine (B92328) to form the final 2,4-diaminopyrimidine (B92962) structure of pyrimethamine. issuu.comresearchgate.net

Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole (B1194373) Moiety

The 1,3,4-oxadiazole ring is a privileged heterocycle in medicinal chemistry, known to impart favorable biological properties. The incorporation of this moiety into a sulfone framework has led to the discovery of novel compounds with significant antifungal and antibacterial activities.

The general synthesis of these derivatives often begins with the cyclization of a substituted phenylhydrazide with carbon disulfide and potassium hydroxide (B78521) to form a key 2-thiol-5-substituted-1,3,4-oxadiazole intermediate. This thiol is then subjected to thioetherification, for example with dimethyl sulfate (B86663), followed by oxidation of the resulting methylthio group to the target methylsulfone using an oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Research has demonstrated that these sulfone derivatives exhibit potent bioactivity. For example, compounds featuring a 2-(methylsulfonyl)-1,3,4-oxadiazole core have shown high antifungal activity against various plant pathogenic fungi, with some derivatives displaying greater potency than commercial fungicides. nih.gov Structure-activity relationship (SAR) studies suggest that the 2-(methylsulfonyl)-1,3,4-oxadiazole unit is critical for these potent antifungal effects.

Table of Bioactive Sulfone-Oxadiazole Derivatives

Compound Structure Target Pathogen Activity (EC₅₀ µg/mL) Ref
2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Botrytis cinerea 5.21 nih.gov
Sulfone-oxadiazole derivative 5h Ralstonia solanacearum 1.97 nih.gov
Sulfone-oxadiazole derivative 5u Xanthomonas oryzae 0.45 nih.gov
Sulfone-oxadiazole derivative 5v Xanthomonas oryzae 0.52 nih.gov

Tetrasubstituted Pyrimidine (B1678525) Derivatives Containing the Sulfone Group

The pyrimidine scaffold is central to the structure of nucleic acids and is found in a vast number of biologically active molecules. The synthesis of highly substituted pyrimidine derivatives, particularly those bearing a sulfone group, is of great interest for developing new therapeutic agents.

Synthetic routes have been developed to produce tetrasubstituted pyrimidines and related fused systems. One approach involves the construction of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starting from 1,3-disubstituted 6-amino uracils. nih.gov The key step is a hydrazine-induced cyclization to form the second pyrimidine ring. By carefully selecting the starting uracils and subsequent acylation and alkylation reagents, a diverse library of compounds can be generated. nih.gov

Furthermore, the direct incorporation of sulfone or sulfonamide groups onto the pyrimidine ring is a common strategy. For instance, novel sulfone derivatives that contain both a 1,3,4-oxadiazole and a pyrimidine moiety have been synthesized and evaluated for antifungal activity. nih.gov While these specific compounds showed lower activity than the reference drug, the work demonstrates the feasibility of creating such complex hybrid molecules.

Synthetic StrategyStarting MaterialsKey StepsProduct TypeRef
Fused Ring System Construction1,3-Disubstituted 6-amino Uracils, Acylation/Alkylation ReagentsHydrazine-induced cyclization1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
Hybrid Molecule SynthesisSulfone-Oxadiazole Precursors, Pyrimidine Building BlocksCoupling and functionalization reactionsSulfone derivatives with 1,3,4-oxadiazole and pyrimidine moieties nih.gov
Sequential AssemblyVinyl 2-pyrimidyl sulfide (B99878), Organic Halides/Grignard ReagentsSite-selective sequential assembly of π-componentsTetrasubstituted Olefins with Pyrimidyl Sulfide Core researchgate.net

Development of Advanced Reagents and Building Blocks

Beyond their role as intermediates, derivatives of phenyl sulfones are being engineered as advanced reagents to facilitate challenging synthetic transformations. Their unique electronic properties and reactivity make them ideal platforms for creating novel chemical tools.

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. Fluoroalkenes are important structural motifs, and their synthesis has been greatly advanced by the development of sulfone-based reagents. Phenyl sulfone derivatives are central to the Julia-Kocienski olefination, a powerful method for forming carbon-carbon double bonds.

A key reagent in this area is fluoromethyl phenyl sulfone. This compound is typically prepared from the corresponding fluoromethyl phenyl sulfide via oxidation with an agent like Oxone. The fluoromethyl phenyl sulfone then serves as a reagent for the stereoselective synthesis of (E)- and (Z)-fluoroalkenes from aldehydes and ketones. nih.gov More advanced versions, such as fluorinated 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, have been developed as general reagents for fluoroalkylidene synthesis. acs.orgcapes.gov.br These reagents undergo condensation reactions with aldehydes and ketones to produce the desired fluoroalkenes in high yields. acs.org

StepDescriptionStarting MaterialKey Reagent(s)Intermediate/ProductRef
1Thioether FormationThiophenolAlkyl halidePhenyl alkyl sulfide
2OxidationPhenyl alkyl sulfideOxone or m-CPBAPhenyl alkyl sulfone organic-chemistry.org
3FluorinationPhenyl alkyl sulfoneElectrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide)Fluoroalkyl phenyl sulfone acs.org
4Olefination (Julia-Kocienski)Aldehyde or KetoneFluoroalkyl phenyl sulfone, Base (e.g., KHMDS)Fluoroalkene nih.govacs.org

Vii. Conclusion and Future Research Directions

Summary of Key Advances in 3-Methylphenyl Phenyl Sulfone Chemistry

Research into this compound has led to significant strides in the broader field of sulfone chemistry. The development of novel and efficient synthetic methodologies has been a cornerstone of this progress. Traditional methods for sulfone synthesis, such as the oxidation of sulfides and the Friedel-Crafts sulfonylation, have been refined for greater efficiency and substrate scope. thieme-connect.comthieme-connect.com For instance, a one-pot synthesis of diaryl sulfones from arenes using a persulfate salt, trifluoromethanesulfonic acid, and trifluoroacetic acid anhydride (B1165640) has been reported, offering a direct route to these compounds. thieme-connect.com

Moreover, innovative approaches, including metal-catalyzed coupling reactions and C-H functionalization, have emerged as powerful tools for the synthesis of sulfones, including those with the this compound scaffold. thieme-connect.comthieme-connect.com These methods provide access to a diverse array of sulfone derivatives that were previously challenging to synthesize. The versatility of the sulfone group, acting as a "chemical chameleon," has been further highlighted by its ability to participate in a variety of transformations, serving as an activating group, a leaving group, or a stabilizer for adjacent carbanions. thieme-connect.com

Emerging Research Avenues and Methodological Innovations in Sulfone Synthesis and Reactivity

The field of sulfone synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methods. researchgate.netnih.gov Emerging technologies such as photocatalysis and electrochemistry are being explored to drive sulfone synthesis under milder and more environmentally friendly conditions. nih.gov These approaches often utilize readily available starting materials and minimize the generation of hazardous waste.

A significant area of emerging research is the direct incorporation of sulfur dioxide (SO2) into organic molecules. researchgate.net This strategy is particularly attractive from a green chemistry perspective, as it utilizes a common industrial byproduct. Three-component approaches involving SO2 have shown promise for the construction of sulfone frameworks. thieme-connect.comthieme-connect.com

Furthermore, the reactivity of sulfones is being explored in new contexts. For example, the use of sulfones in radical chemistry is a growing area of interest. researchgate.net The ability of the sulfonyl group to be transformed into radicals, anions, or cations under different reaction conditions opens up new possibilities for synthetic transformations. researchgate.net

Potential for Further Exploration of Structure-Reactivity Relationships and Broadened Synthetic Utility

The relationship between the structure of sulfones and their reactivity remains a fertile ground for investigation. nih.gov Understanding how substituents on the aromatic rings of compounds like this compound influence their electronic properties and reactivity is crucial for designing new reactions and functional materials. nih.govnih.gov For instance, the electron-withdrawing nature of the sulfonyl group significantly impacts the reactivity of the molecule, making vinyl sulfones effective Michael acceptors. wikipedia.org

Future research could focus on the following areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral sulfones is a key area for future exploration. rsc.org Chiral sulfones are important building blocks in medicinal chemistry, and efficient methods for their enantioselective synthesis are highly sought after. rsc.org

Novel Transformations: Exploring new reactions where the sulfonyl group acts as a linchpin for complex molecule synthesis. This could involve developing novel C-C and C-heteroatom bond-forming reactions that leverage the unique reactivity of the sulfone moiety.

Materials Science Applications: Investigating the use of this compound and its derivatives in the development of advanced materials. The thermal and chemical stability of the sulfone group makes it an attractive component for high-performance polymers and other functional materials. thieme-connect.com

The continued exploration of the chemistry of this compound and related compounds holds significant promise for advancing the fields of organic synthesis, medicinal chemistry, and materials science. The insights gained from these studies will undoubtedly contribute to the development of new technologies and molecules with valuable applications.

Q & A

Q. What are the most reliable synthetic routes for 3-Methylphenyl phenyl sulfone, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or oxidation of sulfides. For example, Grignard reagents reacting with aryl sulfonates (e.g., phenyl tosylate) under controlled conditions yield sulfones. Optimization can be achieved by:

  • Solvent selection : THF/toluene mixtures enhance reactivity due to improved solubility of intermediates .
  • Temperature control : Reactions at 90°C improve kinetics while minimizing side products .
  • Catalyst screening : Heterogeneous catalysts like Fe3O4@BNPs@SiO2–SO3H enhance chemoselectivity and reduce reaction time .
  • Substituent effects : Electron-withdrawing groups on the aryl ring accelerate the reaction by stabilizing transition states .

Q. How can LC-MS methods be validated for quantifying trace levels of sulfone derivatives like this compound?

Methodological Answer: Validation parameters include:

  • Accuracy : Spike recovery studies at LOQ, 50%, 100%, and 150% levels (e.g., 98–102% recovery for phenyl vinyl sulfone) .
  • Precision : Intra-day and inter-day %RSD <2% via triplicate injections .
  • Linearity : Calibration curves (e.g., 0.1–10 µg/mL) with R² >0.995 .
  • Specificity : Resolve peaks from matrix interferences using ZB-1 capillary columns or similar .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms (e.g., radical vs. Fe(IV) pathways) during sulfone synthesis via Fe(II)/PDS systems be resolved?

Methodological Answer: Discrepancies arise from misinterpretation of reactive intermediates. To distinguish pathways:

  • Probe compounds : Use methyl phenyl sulfoxide (PMSO) as a mechanistic tracer. Fe(IV) oxidizes PMSO to PMSO2 (sulfone), whereas SO4•− produces biphenyl derivatives .
  • Kinetic modeling : Fit experimental data to Fe(IV)-specific rate laws (e.g., second-order dependence on Fe(II)) .
  • Isotopic labeling : 18O-tracing in H2O or PDS to track oxygen transfer pathways .

Q. How do steric effects influence reaction pathways in sulfone derivatives, and how can they be evaluated?

Methodological Answer: Steric hindrance alters reactivity, as seen in bromine addition to styryl sulfones:

  • Computational modeling : DFT calculations to compare transition-state geometries (e.g., shielding by phenyl groups in phenyl styryl sulfone) .
  • Kinetic studies : Measure rate constants for substituted sulfones (e.g., methyl vs. phenyl substituents). For example, methyl styryl sulfone reacts 3× faster than phenyl analogs due to reduced steric bulk .
  • Stereochemical analysis : Identify erythro/threo diastereomer ratios via NMR or X-ray crystallography .

Q. What strategies are effective for designing sulfone-based polymer membranes with high thermal and oxidative stability for fuel cells?

Methodological Answer: Key considerations for PEM fuel cells:

  • Sulfone group stability : Test hydrolytic/oxidative resistance under accelerated aging (e.g., 120°C, 50% RH for 500 hours) .
  • Proton conductivity : Measure conductivity (<0.1 S/cm) using impedance spectroscopy. Compare sulfonated vs. non-sulfonated backbones .
  • Methanol crossover : Use thick membranes (e.g., 178 µm) and dilute methanol feeds (1 M) to reduce permeability .
  • Mechanical properties : Evaluate tensile strength (dry/hydrated) via dynamic mechanical analysis (DMA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.